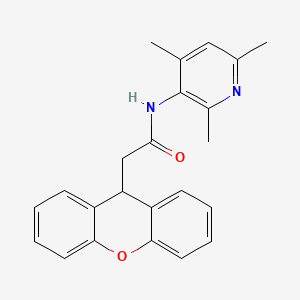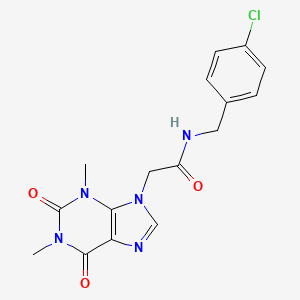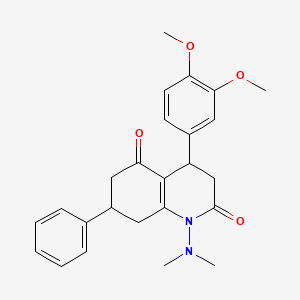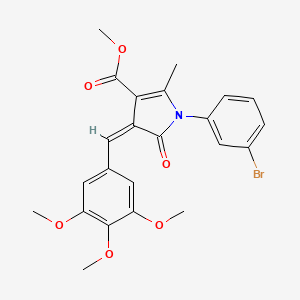
N-(2,4,6-trimethylpyridin-3-yl)-2-(9H-xanthen-9-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4,6-trimethylpyridin-3-yl)-2-(9H-xanthen-9-yl)acetamide is a complex organic compound that belongs to the class of acetamides. This compound features a pyridine ring substituted with three methyl groups and a xanthene moiety attached to an acetamide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4,6-trimethylpyridin-3-yl)-2-(9H-xanthen-9-yl)acetamide typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 2,4,6-trimethylpyridine, is synthesized through the alkylation of pyridine with methyl iodide in the presence of a strong base like sodium hydride.
Formation of the Xanthene Derivative: The xanthene moiety is prepared by the condensation of resorcinol with phthalic anhydride under acidic conditions.
Coupling Reaction: The final step involves the coupling of the pyridine derivative with the xanthene derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyridine ring, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2,4,6-trimethylpyridin-3-yl)-2-(9H-xanthen-9-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical assays.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,4,6-trimethylpyridin-3-yl)-2-(9H-xanthen-9-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The xanthene moiety can participate in fluorescence-based assays, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
- N-(2,4,6-trimethylphenyl)-2-(9H-xanthen-9-yl)acetamide
- N-(2,4,6-trimethylpyridin-3-yl)-2-(9H-fluoren-9-yl)acetamide
Comparison:
- Structural Differences: The presence of different aromatic rings (e.g., phenyl vs. pyridine) and substituents (e.g., xanthene vs. fluorene) can significantly impact the compound’s properties.
- Unique Features: N-(2,4,6-trimethylpyridin-3-yl)-2-(9H-xanthen-9-yl)acetamide’s combination of a pyridine ring and a xanthene moiety provides unique electronic and steric characteristics, making it distinct from its analogs.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H22N2O2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-(2,4,6-trimethylpyridin-3-yl)-2-(9H-xanthen-9-yl)acetamide |
InChI |
InChI=1S/C23H22N2O2/c1-14-12-15(2)24-16(3)23(14)25-22(26)13-19-17-8-4-6-10-20(17)27-21-11-7-5-9-18(19)21/h4-12,19H,13H2,1-3H3,(H,25,26) |
InChI Key |
QEWVTOIEQLVEPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1NC(=O)CC2C3=CC=CC=C3OC4=CC=CC=C24)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-(3-bromobenzylidene)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B11065996.png)

![4-cyclohexyl-N-[2-(3-methoxyphenoxy)ethyl]benzenesulfonamide](/img/structure/B11066005.png)

![N-(2-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}ethyl)-5-nitropyridin-2-amine](/img/structure/B11066034.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylfuran-3-carboxamide](/img/structure/B11066036.png)
![5-chloro-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B11066048.png)
![3-(4-chlorophenyl)-6-(4-methylphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B11066056.png)
![N-(2-morpholin-4-ylethyl)-8-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11066065.png)
![(3E)-4-[(5-methoxy-1,2,3-trimethyl-1H-indol-6-yl)amino]pent-3-en-2-one](/img/structure/B11066066.png)

![(2E)-3-[(7-methoxy-1,2,3-trimethyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one](/img/structure/B11066077.png)
![2-{[4-amino-6-(4-chlorophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11066086.png)
![N-[(2-methylquinolin-4-yl)methyl]cyclohexanecarboxamide](/img/structure/B11066088.png)
